4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide
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Overview
Description
4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation.
Attachment of the phenoxy group: This step involves the reaction of the oxadiazole derivative with phenol derivatives under basic conditions.
Acetamido linkage formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamido group.
Industrial Production Methods
This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy and acetamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium dichloroisocyanurate (SDCI) can be used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the phenoxy and acetamido groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anti-infective and anticancer agent
Biological Studies: The compound is used in studies related to its mechanism of action and interaction with biological targets.
Industrial Applications: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid.
Phenoxyacetamides: Compounds with similar phenoxyacetamido linkages.
Uniqueness
4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide is unique due to its specific combination of the 1,2,4-oxadiazole ring and phenoxyacetamido linkage, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
4-[[2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c24-21(29)15-9-11-18(12-10-15)25-20(28)14-30-19-8-4-7-17(13-19)23-26-22(27-31-23)16-5-2-1-3-6-16/h1-13H,14H2,(H2,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLOGZCGXUTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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